1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Description
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Biological Activity
1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C22H22ClN3O3
- Molecular Weight : 411.89 g/mol
- CAS Number : 1775314-06-1
The compound features a piperidine ring and an oxadiazole moiety, which are known to contribute to various biological activities. The structural components suggest potential interactions with biological macromolecules, influencing enzymatic pathways and receptor activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. A comparative analysis revealed that compounds with a piperidine backbone demonstrated enhanced activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
---|---|---|
Compound A | Moderate | Strong |
Compound B | Weak | Moderate |
1-(4-Chloro-2-methoxybenzoyl)-4-[...] | Strong | Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicate that it exhibits competitive inhibition against these enzymes, which is critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 6.28 ± 0.003 |
Case Studies
One notable study synthesized a series of piperidine derivatives and assessed their biological activities. The results demonstrated that the incorporation of the oxadiazole group significantly enhanced the cytotoxicity against cancer cell lines compared to standard drugs .
Cytotoxicity Assessment
In a cell line study involving Jurkat cells (a model for T-cell leukemia), the compound exhibited an IC50 value lower than that of traditional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDAXGYLOHXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.